Fluorocyclopentane

Catalog No.
S794662
CAS No.
1481-36-3
M.F
C5H9F
M. Wt
88.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorocyclopentane

CAS Number

1481-36-3

Product Name

Fluorocyclopentane

IUPAC Name

fluorocyclopentane

Molecular Formula

C5H9F

Molecular Weight

88.12 g/mol

InChI

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2

InChI Key

YHYNFMGKZFOMAG-UHFFFAOYSA-N

SMILES

C1CCC(C1)F

Canonical SMILES

C1CCC(C1)F

Fluorocyclopentane is a fluorinated cycloalkane with the molecular formula C5H9F. It consists of a five-membered carbon ring with one fluorine atom substituted for one of the hydrogen atoms. This compound is notable for its unique structural properties, which arise from the presence of the fluorine atom, influencing both its physical and chemical characteristics. Fluorocyclopentane is typically a colorless liquid that exhibits a range of applications in organic synthesis and materials science due to its reactivity and stability compared to non-fluorinated cyclopentane derivatives .

Currently, there is no extensive research available on the specific mechanism of action of fluorocyclopentane in biological systems.

  • Flammability: Fluorocyclopentane is expected to be flammable based on its hydrocarbon structure [].
  • Toxicity: Data on the specific toxicity of fluorocyclopentane is limited. However, due to its fluorine content, it is advisable to handle it with caution and avoid inhalation or skin contact.
, primarily due to the reactivity of the fluorine atom. Key types of reactions include:

  • Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
  • Oxidation Reactions: Fluorocyclopentane can be oxidized to form fluorinated cyclopentanones or cyclopentanol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can be reduced to yield cyclopentane or partially fluorinated cyclopentane derivatives, employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Fluorocyclopentane and its derivatives have been studied for their biological activities, which include potential anticancer and antimicrobial effects. The mode of action involves various biochemical pathways, including apoptosis pathways mediated by mitochondria and endoplasmic reticulum stress. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and influencing its pharmacokinetics.

Fluorocyclopentane can be synthesized through several methods, including:

  • Direct Fluorination: One common approach involves the fluorination of cyclopentane using fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions to ensure selective fluorination .
  • Industrial Production: In industrial settings, specialized reactors and catalysts are utilized to optimize reaction conditions (temperature, pressure, concentration) for high yields and purity in large-scale production.

Fluorocyclopentane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Refrigerants: Due to its favorable properties, it is being explored as a potential refrigerant alternative.
  • Specialty Solvents: Its unique chemical properties make it suitable for use as a solvent in certain

Studies have shown that fluorocyclopentane can interact with various nucleophiles and electrophiles due to its reactive nature. Its interactions are characterized by electrostatic interactions, hydrogen bonding, and hydrophobic interactions, which are critical for understanding its reactivity in organic synthesis .

Fluorocyclopentane can be compared with other fluorinated cycloalkanes:

CompoundStructure TypeUnique Features
FluorocyclohexaneSix-membered ringLarger ring size; different physical properties
FluorocyclobutaneFour-membered ringHigher strain; distinct reactivity patterns
FluorocyclopropaneThree-membered ringSignificant ring strain; unique reactivity

Uniqueness: Fluorocyclopentane is unique due to its five-membered ring structure that balances ring strain and stability. This characteristic makes it particularly valuable for studying the effects of fluorination on cycloalkanes, providing insights into their reactivity and potential applications in various fields.

Fluorocyclopentane (C₅H₉F) is a fluorinated derivative of cyclopentane with the CAS registry number 1481-36-3. It typically appears as a colorless, volatile liquid at room temperature with a low boiling point, making it highly flammable. The presence of the fluorine atom introduces a significant dipole moment to the molecule, altering its physical and chemical characteristics compared to the parent cyclopentane.

Physical Properties

The fluorine substitution affects various physical properties of the cyclopentane ring, as summarized in the following table:

PropertyValue
Molecular FormulaC₅H₉F
Molecular Weight88.12 g/mol
Boiling Point68.8°C at 760 mmHg
DensityApproximately 0.9 g/cm³
Physical StateColorless liquid at room temperature
InChIInChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2
SMILESC1CCC(C1)F

Chemical Reactivity

Fluorocyclopentane exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with other substances. The C-F bond is among the strongest single bonds in organic chemistry, contributing to the compound's stability under standard conditions. Despite this stability, fluorocyclopentane can participate in various chemical reactions, including:

  • Nucleophilic substitutions
  • Radical reactions
  • Electrophilic additions
  • Interaction with metal complexes to form organometallic compounds

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

1481-36-3

Wikipedia

Fluorocyclopentane

Dates

Last modified: 08-15-2023

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